Cas no 2171681-48-2 (1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide)

1-{4-(Chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide is a specialized heterocyclic compound featuring a thiazole core functionalized with a chloromethyl group and an azetidine-2-carboxamide moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloromethyl group offers a reactive site for further derivatization, while the azetidine ring contributes to conformational rigidity, potentially enhancing binding affinity in biologically active molecules. Its well-defined chemical properties make it suitable for use in medicinal chemistry, enabling the development of novel therapeutics or bioactive probes. The compound’s stability and synthetic accessibility further support its utility in targeted molecular design.
1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide structure
2171681-48-2 structure
Product Name:1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide
CAS No:2171681-48-2
MF:C9H12ClN3OS
MW:245.729079246521
CID:6280233
PubChem ID:165740076
Update Time:2025-07-28

1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide
    • 2171681-48-2
    • EN300-1281016
    • 1-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}azetidine-2-carboxamide
    • Inchi: 1S/C9H12ClN3OS/c10-3-6-5-15-8(12-6)4-13-2-1-7(13)9(11)14/h5,7H,1-4H2,(H2,11,14)
    • InChI Key: PFBHDDUHHXVFJN-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(CN2CCC2C(N)=O)=N1

Computed Properties

  • Exact Mass: 245.0389609g/mol
  • Monoisotopic Mass: 245.0389609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 87.5Ų

1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide Pricemore >>

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1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide Related Literature

Additional information on 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide

Introduction to 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide (CAS No. 2171681-48-2)

1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 2171681-48-2, has garnered attention due to its structural features and its implications in drug discovery and development. The presence of a thiazole ring and an azetidine moiety in its molecular framework suggests a high degree of versatility, making it a valuable candidate for further exploration in medicinal chemistry.

The compound's structure consists of a central azetidine ring connected to a thiazole ring via a methylene group, which is further substituted with a chloromethyl group. This unique arrangement of functional groups provides multiple sites for interaction with biological targets, thereby enhancing its potential as an intermediate in the synthesis of bioactive molecules. The chloromethyl group, in particular, is known for its reactivity and ability to form various chemical bonds, making it a versatile handle for further derivatization.

In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their wide range of biological activities. Thiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide falls within this category and holds promise as a lead compound for the development of new therapeutic agents.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloromethyl group at the 4-position of the thiazole ring is a critical step that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. These methods not only improve the overall yield but also minimize the formation of by-products, ensuring a cleaner synthesis process.

The biological activity of 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide has been explored in several preclinical studies. Initial screenings have indicated that the compound exhibits promising properties as an inhibitor of various enzymes involved in cancer progression. Specifically, it has shown potential in inhibiting kinases that are overexpressed in certain types of cancer cells. This makes it an attractive candidate for further development into an anticancer therapeutic.

In addition to its anticancer potential, this compound has also demonstrated activity against bacterial pathogens. The structural features of the molecule allow it to interact with bacterial cell wall biosynthesis pathways, disrupting essential processes that are crucial for bacterial survival. This finding is particularly significant in light of the increasing prevalence of antibiotic-resistant strains of bacteria. The development of new antibiotics is imperative to address this global health challenge.

The use of computational methods has played a crucial role in understanding the mechanism of action of 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide. Molecular docking studies have been conducted to identify potential binding sites on target proteins. These studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. This information has been instrumental in guiding further modifications to enhance its potency and selectivity.

The pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes and eliminates foreign substances is essential for determining its suitability as a drug candidate. Preliminary studies have indicated that the compound exhibits favorable pharmacokinetic profiles, including reasonable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are encouraging and suggest that further development may be warranted.

The future direction of research on 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide includes exploring its potential in combination therapies. Combining this compound with other drugs that target different pathways may lead to synergistic effects, enhancing overall therapeutic outcomes. Additionally, investigating its efficacy in animal models will provide further evidence of its potential as a therapeutic agent before human clinical trials can be initiated.

In conclusion, 1-{4-(chloromethyl)-1,3-thiazol-2-ylmethyl}azetidine-2-carboxamide (CAS No. 2171681-48-2) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to advance, compounds like this one will play an increasingly important role in the discovery and development of new drugs.

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